

Core Molecular Profile: Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Nitrobenzylamine hydrochloride*

Cat. No.: B100060

[Get Quote](#)

4-Nitrobenzylamine hydrochloride is the salt form of 4-nitrobenzylamine, a compound where a benzylamine core is functionalized with a nitro group (-NO₂) at the para position of the aromatic ring. The electron-withdrawing nature of the nitro group, combined with the protonated amine, dictates the molecule's reactivity, solubility, and utility in synthesis.

Chemical Structure

The molecule's structure is fundamental to its chemical behavior. The protonated aminomethyl group acts as a key reactive site, while the nitro-substituted phenyl ring provides a scaffold for further functionalization and influences the acidity of the benzylic protons.

Caption: Chemical structure of **4-Nitrobenzylamine hydrochloride**.

Physicochemical Data

The compound's physical properties are critical for experimental design, including solvent selection and purification strategies.

Property	Value	Source(s)
CAS Number	18600-42-5	[1][2]
Molecular Formula	C ₇ H ₉ CIN ₂ O ₂	[1][2]
Molecular Weight	188.61 g/mol	[2]
Appearance	Light brown or yellow crystalline solid	[3][4]
Melting Point	~265 °C (decomposes)	[3]
Solubility	Soluble in water. Soluble in methanol:glacial acetic acid (1:1) at 25 mg/mL.	[1][4]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[1]

Synthesis and Purification: A Validated Protocol

The synthesis of **4-Nitrobenzylamine hydrochloride** is commonly achieved through the reduction of a nitrile or an amide precursor. The following protocol, adapted from established literature, details a reliable method starting from p-nitrobenzonitrile.[3] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 4-Nitrobenzylamine HCl.

Step-by-Step Experimental Protocol

Objective: To synthesize **4-Nitrobenzylamine hydrochloride** via catalytic reduction of p-nitrobenzonitrile.

Materials:

- p-Nitrobenzonitrile
- Toluene
- Tetramethyldisiloxane (TMDS) or Polymethylhydrosiloxane (PMHS)
- Titanium(IV) isopropoxide ($Ti(Oi-Pr)_4$)
- 1 M Hydrochloric Acid (HCl)
- Pentane
- Ethanol
- Nitrogen or Argon gas supply
- Standard reaction glassware

Protocol:

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-nitrobenzonitrile (1.0 eq.) in toluene.
 - Expert Insight: The inert atmosphere is critical to prevent oxidation of the reducing agent and potential side reactions. Toluene is chosen as an appropriate non-protic solvent with a suitable boiling point for the reaction temperature.
- Addition of Reagents: To the solution, add the reducing agent (TMDS, 1.0 eq., or PMHS, 2.0 eq.) followed by the catalyst, titanium(IV) isopropoxide (1.0 eq.).^[3]
 - Expert Insight: $Ti(Oi-Pr)_4$ acts as a Lewis acid catalyst to activate the nitrile group towards reduction by the hydrosilane (TMDS or PMHS). This catalytic system is effective for the chemoselective reduction of nitriles to primary amines.

- Reaction: Heat the mixture to 60°C and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[3\]](#)
 - Expert Insight: The elevated temperature provides the necessary activation energy. TLC is a crucial self-validating step; the disappearance of the starting material spot and the appearance of a new, more polar product spot (amine) indicates reaction progression.
- Workup and Salt Formation: After completion, cool the reaction to room temperature. Carefully add 1 M aqueous HCl (1.5 eq.).[\[3\]](#)
 - Expert Insight: Acidification serves two purposes: it quenches any remaining reducing agent and protonates the newly formed primary amine, converting it to the hydrochloride salt. This increases its polarity and facilitates its separation from non-polar byproducts.
- Isolation and Purification: Concentrate the crude mixture under reduced pressure. Filter the resulting solid and wash thoroughly with pentane (3x) to remove non-polar impurities.[\[3\]](#)
 - Expert Insight: Pentane is an excellent solvent for washing as it will dissolve unreacted starting material and other organic impurities while the desired polar hydrochloride salt remains insoluble.
- Final Product: Dissolve the washed solid in ethanol and concentrate the filtrate under reduced pressure to yield the final, purified **4-Nitrobenzylamine hydrochloride**.[\[3\]](#)

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic peaks for the aromatic protons, the benzylic methylene (-CH₂-) protons, and the ammonium (-N⁺H₃) protons. The aromatic protons will appear as two distinct doublets in the downfield region (approx. 7.5-8.3 ppm) due to the strong deshielding effect of the nitro group. The benzylic protons will appear as a singlet around 4.2 ppm, and the ammonium protons will be a broad singlet. Spectral data can be found at ChemicalBook.[\[5\]](#)

- IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see strong characteristic absorption bands for the N-H stretch of the ammonium salt (around $3000\text{-}3200\text{ cm}^{-1}$), aromatic C-H stretches, and two very strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (approx. 1520 cm^{-1} and 1350 cm^{-1} , respectively).[2]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum would show the molecular ion for the free base ($C_7H_8N_2O_2$) at $m/z \approx 152.06$.[6]

Applications in Research and Drug Development

4-Nitrobenzylamine hydrochloride is not an end-product but a versatile intermediate. Its bifunctional nature—a reactive amine and a modifiable nitro group—makes it highly valuable.

Role as a Chemical Intermediate

Caption: Key reaction pathways for **4-Nitrobenzylamine hydrochloride**.

- Building Block in Medicinal Chemistry: The compound serves as a starting material for the synthesis of various biologically active molecules.[1] It has been used in the preparation of purine derivatives, a class of compounds with significant pharmacological importance.[3] The amine handle allows for easy coupling with carboxylic acids, sulfonyl chlorides, and other electrophiles to build molecular complexity.
- Modification of Materials: 4-Nitrobenzylamine has been successfully used in the chemical modification of graphite powder and multiwalled carbon nanotubes.[7] This process alters the surface chemistry of the carbon materials, enabling their dispersion in different solvents or their integration into composite materials.
- Precursor to Other Amines: The nitro group can be readily reduced to an aniline, providing a synthetic route to 1,4-diaminobenzyl derivatives, which are themselves important intermediates in polymer and pharmaceutical science.

Safety, Handling, and Storage

As a hazardous chemical, strict adherence to safety protocols is non-negotiable.[2][8]

Hazard Identification:

- Causes skin irritation (H315).[2][9]
- Causes serious eye irritation (H319).[2][9]
- May cause respiratory irritation (H335).[2]

Protocol for Safe Handling:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][9]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
- Handling: Avoid generating dust. Wash hands and any exposed skin thoroughly after handling.[8][9]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[1][9]
- Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[3][4][10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

First Aid Measures:

- Inhalation: Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[8]
- Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

- Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[8]

References

- ChemBK. (2024, April 9). 4-nitrobenzylammonium HCL.
- National Center for Biotechnology Information. (n.d.). **4-Nitrobenzylamine hydrochloride**. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4-Nitrobenzylamine. PubChem Compound Database.
- SLS. (n.d.). 4-Nitrobenzylamine hydrochloride | 191434-5G | SIGMA-ALDRICH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Nitrobenzylamine hydrochloride | C7H9CIN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzylamine hydrochloride | 18600-42-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4-Nitrobenzylamine hydrochloride(18600-42-5) 1H NMR [m.chemicalbook.com]
- 6. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Core Molecular Profile: Structure and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100060#4-nitrobenzylamine-hydrochloride-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com